BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-Chloro-6-
methoxynicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Chloro-6-methoxynicotinonitrile

Cat. No.: B594908

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 4-Chloro-6-methoxynicotinonitrile (CAS No. 1261493-38-2). Due to the limited availability
of public experimental data, this document focuses on predicted spectral characteristics
derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass
spectrometry. Detailed experimental protocols for obtaining empirical data are also provided to
facilitate laboratory work.

Chemical Structure and Properties
o |[UPAC Name: 4-Chloro-6-methoxypyridine-3-carbonitrile
e Molecular Formula: C7HsCIN20[1]

e Molecular Weight: 168.58 g/mol [1]
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Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 4-Chloro-6-
methoxynicotinonitrile. These predictions are based on the analysis of the chemical structure
and comparison with data from analogous compounds.

Chemical Shift ()

opm (Predicted) Multiplicity Number of Protons  Assignment

~8.5 S 1H Pyridine Ring (H-2)
~7.0 S 1H Pyridine Ring (H-5)
~4.0 S 3H Methoxy (-OCHs)

Solvent: CDClIs, Frequency: 400 MHz

. 1 13
Chemical Shift (8) ppm (Predicted) Carbon Assignment
~165 C-6 (attached to -OCHs)
~155 C-2
~145 C-4 (attached to -ClI)
~115 C-5
~115 Cyano (-C=N)
~95 C-3 (attached to -C=N)
~55 Methoxy (-OCHs)

Solvent: CDClIs, Frequency: 100 MHz

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?)

. Intensity Vibrational Mode
(Predicted)
~3100-3000 Medium Aromatic C-H Stretch
~2950, ~2850 Medium Methoxy C-H Stretch
~2230 Strong C=N Stretch (Nitrile)
) Aromatic C=C and C=N Ring

~1600, ~1480 Medium

Stretch

Aryl-O-CHs Asymmetric
~1250 Strong

Stretch
~1030 Strong Aryl-O-CHs Symmetric Stretch
~850 Strong C-CI Stretch

Table 4: Predicted Mass Spectrometry Data

m/z (Predicted) Relative Intensity lon Assignment

[M]*/ [M+2]* (Molecular ion

168/170 High (100:33) with CIFCl)

153/155 Medium [M-CHs]*

140/142 Medium [M-CQO]J* or [M-N2]*

133 Medium [M-CI]*

105 Medium [M-CI-CO]* or [M-CI-Nz]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for a solid organic
compound like 4-Chloro-6-methoxynicotinonitrile.

'H and **C NMR Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube. Ensure the sample is fully
dissolved.

e Instrument Setup:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition Parameters:

[e]

Pulse Program: Standard single-pulse experiment.

o

Spectral Width: 0-15 ppm.

Number of Scans: 16-64 scans.

[¢]

[e]

Relaxation Delay: 1-2 seconds.

[e]

Acquisition Time: 2-4 seconds.

e 13C NMR Acquisition Parameters:

[¢]

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

[¢]

Spectral Width: 0-220 ppm.

Number of Scans: 1024-4096 scans.

[e]

o

Relaxation Delay: 2-5 seconds.

[¢]

Acquisition Time: 1-2 seconds.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
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o Phase and baseline correct the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR):

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable
solvent (e.qg., isopropanol) and allowing it to dry completely.

o Record a background spectrum of the empty ATR crystal.
o Place a small amount of the solid sample onto the ATR crystal.
o Apply pressure with the ATR anvil to ensure good contact.
e IR Acquisition Parameters:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.
e Data Analysis:
o Identify and label the major absorption bands.

o Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (El)

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

e Instrument Setup (GC-MS):

o Injector Temperature: 250 °C.
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o Injection Volume: 1 pL.

o Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), then ramp up
to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

o Carrier Gas: Helium at a constant flow rate.

e Mass Spectrometer Conditions:
o lonization Mode: Electron lonization (El).
o Electron Energy: 70 eV.
o Source Temperature: 230 °C.
o Mass Range: m/z 40-400.
e Data Analysis:
o Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine.
o Analyze the fragmentation pattern to identify major fragment ions.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized organic compound.
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Workflow for Spectroscopic Analysis of 4-Chloro-6-methoxynicotinonitrile

Synthesis & Purification

Synthesis of
4-Chloro-6-methoxynicotinonitrile

:

Purification
(e.g., Chromatography, Recrystallization)

IR (Slﬂegrco)scopy IR Spectroscopy Mass Spectrometry

Data Interpretation & $tructure

Data Analysis and
Spectral Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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